molecular formula C12H9N3S B11882713 4-(Quinolin-6-yl)thiazol-2-amine

4-(Quinolin-6-yl)thiazol-2-amine

Cat. No.: B11882713
M. Wt: 227.29 g/mol
InChI Key: XWGJNOBJAUKTHC-UHFFFAOYSA-N
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Description

4-(Quinolin-6-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of quinoline and thiazole Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while thiazole is a sulfur-containing heterocycle found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-6-yl)thiazol-2-amine typically involves the cyclization of quinoline derivatives with thioamides. One common method is the reaction of 4-(2-bromoacetyl)quinolin-1-ium bromide with substituted arylthiourea under cyclocondensation conditions . The reaction is carried out in a suitable solvent, such as ethanol, with the addition of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-6-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives, depending on the reagents used.

Scientific Research Applications

4-(Quinolin-6-yl)thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and reduced toxicity.

    Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-6-yl)thiazol-2-amine is unique due to the specific positioning of the quinoline and thiazole rings, which can result in distinct biological activities and interactions with molecular targets. Its combination of quinoline and thiazole moieties provides a versatile scaffold for the development of new therapeutic agents with diverse pharmacological properties.

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

4-quinolin-6-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15)

InChI Key

XWGJNOBJAUKTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CSC(=N3)N)N=C1

Origin of Product

United States

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